molecular formula C23H16FN3O5 B2995026 (Z)-2-Cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide CAS No. 444589-27-9

(Z)-2-Cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Cat. No. B2995026
CAS RN: 444589-27-9
M. Wt: 433.395
InChI Key: FLZNQBSGSLFHGW-UHFFFAOYSA-N
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Description

Compounds like this one, which contain cyano, methoxy, nitrophenyl, and fluorophenyl groups, are often used in organic synthesis and medicinal chemistry due to their diverse reactivity and biological activity .


Synthesis Analysis

The synthesis of such compounds often involves reactions like nucleophilic substitution, condensation, and amide bond formation . The specific synthesis route would depend on the starting materials and the desired configuration of the final product .


Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of such a compound would be influenced by the electron-withdrawing and electron-donating properties of the functional groups present . For example, the cyano group is a strong electron-withdrawing group, while the methoxy group is an electron-donating group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this, such as its melting point, boiling point, solubility, and stability, can be predicted based on its structure and the properties of similar compounds .

Scientific Research Applications

Photoluminescence Properties

One study focused on the synthesis and photoluminescence properties of π-extended fluorene derivatives, including compounds similar to the one . These compounds, except for those containing nitro groups, exhibited extremely high fluorescence quantum yields. The study highlighted the unique on–off behavior of emission by solvents, indicating potential applications in fluorescent solvatochromic dyes with high quantum yields (Kotaka, Konishi, & Mizuno, 2010).

Synthesis of Entacapone

Another significant study reported a new synthesis method for Entacapone, a known COMT inhibitor, using a precursor similar to the compound in focus. The research provided insights into the scope of demethylation and the crystal structure of the Z-isomer of Entacapone, establishing NMR methods for deriving E and Z geometry. This synthesis approach has implications for developing pharmaceuticals, including potential in vitro activity against diseases like tuberculosis and dengue (Harisha et al., 2015).

Mechanofluorochromic Properties

Research into the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives, similar in structure to the subject compound, has shown that their distinct stacking modes significantly affect optical properties. These findings suggest applications in the development of materials with tunable emission properties, which could be useful in sensors or optoelectronic devices (Song et al., 2015).

Corrosion Inhibition

Another area of application is in corrosion inhibition, where analogs of acrylamide derivatives, including those similar to the compound of interest, have demonstrated effectiveness in protecting metals in corrosive environments. This research could lead to the development of new materials for protecting industrial infrastructure (Abu-Rayyan et al., 2022).

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and the conditions under which it is handled. Without specific data, it’s difficult to provide detailed safety information .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications in fields like medicinal chemistry, materials science, and chemical biology .

properties

IUPAC Name

(Z)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O5/c24-20-4-2-1-3-16(20)14-32-19-8-5-15(6-9-19)11-17(13-25)23(29)26-21-10-7-18(27(30)31)12-22(21)28/h1-12,28H,14H2,(H,26,29)/b17-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZNQBSGSLFHGW-BOPFTXTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C(/C#N)\C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-Cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

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